p-METHYLACETOPHENONE

Catalog No.
S567688
CAS No.
122-00-9
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-METHYLACETOPHENONE

CAS Number

122-00-9

Product Name

p-METHYLACETOPHENONE

IUPAC Name

1-(4-methylphenyl)ethanone

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3

InChI Key

GNKZMNRKLCTJAY-UHFFFAOYSA-N

SMILES

Array

solubility

0.372 mg/mL at 15 °C
insoluble in water; soluble in organic solvents, oils
very soluble (in ethanol)

Synonyms

1-(4-Methylphenyl)-1-ethanone; 1-(4-Methylphenyl)ethanone; 1-(4-Tolyl)ethanone; 1-Acetyl-4-methylbenzene; 1-p-Tolylethanone; 4-Acetyltoluene; 4-Methyl-1-acetylbenzene; 4-Methylhypnone; 4-Methylphenyl Methyl Ketone; 4’-Methylacetophenone; Melilotal; M

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C

The exact mass of the compound 4'-Methylacetophenone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.372 mg/ml at 15 °c0.372 mg/ml at 15 °cinsoluble in water; soluble in organic solvents, oilsvery soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9401. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

p-Methylacetophenone (CAS 122-00-9), also known as 4'-methylacetophenone, is a para-substituted aromatic ketone utilized extensively as a specialized photoinitiator, a regioselective organic synthesis building block, and a premium fragrance ingredient . Featuring an electron-donating methyl group para to the acetyl moiety, this compound exhibits a higher boiling point (226 °C) and distinct electronic properties compared to the baseline unsubstituted acetophenone . For industrial and scientific procurement, its primary value lies in its altered triplet-state photochemical reactivity, its ability to direct specific downstream electronic tuning in photoredox catalysts, and its milder, sweeter organoleptic profile, making it a critical selection for applications where generic acetophenones fail .

Substituting generic acetophenone for p-methylacetophenone fundamentally alters both chemical reactivity and sensory performance, leading to formulation or synthetic failures. In photochemical applications, the electron-donating para-methyl group significantly stabilizes the triplet state against unwanted hydrogen abstraction from solvents; using unsubstituted acetophenone instead results in a nearly 10-fold faster degradation of the sensitizer [1]. In the flavor and fragrance industry, acetophenone imparts a harsh, pungent bitter almond note that can ruin delicate formulations, whereas p-methylacetophenone delivers a required sweet, mimosa-like floral profile. Furthermore, in the synthesis of advanced photoredox catalysts like pyrylium salts, the para-methyl group is structurally mandatory to achieve the desired visible-light absorption and electronic stability, rendering baseline acetophenones entirely non-interchangeable .

Photochemical Stability and Triplet-State Hydrogen Abstraction

Time-resolved nanosecond laser photolysis demonstrates that the triplet state of p-methylacetophenone is significantly more stable in hydrogen-donating solvents than baseline acetophenone. In a benzene solution containing 2 M 2-propanol, the rate constant for hydrogen abstraction by p-methylacetophenone is 1.3 × 10^5 M^-1 s^-1, compared to 1.2 × 10^6 M^-1 s^-1 for unsubstituted acetophenone[1].

Evidence DimensionRate constant for triplet-state hydrogen abstraction from 2-propanol
Target Compound Data1.3 × 10^5 M^-1 s^-1
Comparator Or Baseline1.2 × 10^6 M^-1 s^-1 (Acetophenone)
Quantified Difference~9.2-fold reduction in H-abstraction rate
ConditionsBenzene solution containing 2 M 2-propanol under nanosecond laser photolysis

This nearly 10-fold increase in stability against solvent hydrogen-abstraction makes p-methylacetophenone a vastly superior and longer-lasting photosensitizer in protic environments.

Volatility and Thermal Processing Window

The addition of the para-methyl group significantly alters the thermal properties of the ketone. p-Methylacetophenone exhibits a boiling point of 226 °C, which is substantially higher than the 202 °C boiling point of unsubstituted acetophenone. This elevated boiling point corresponds to a lower vapor pressure at standard processing temperatures.

Evidence DimensionBoiling Point / Volatility
Target Compound Data226 °C
Comparator Or Baseline202 °C (Acetophenone)
Quantified Difference+24 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

A higher boiling point reduces evaporative losses and VOC emissions during high-temperature resin curing and open-vat formulation, improving processability and yield.

Organoleptic Profile for Formulation Compatibility

In sensory evaluations for the flavor and fragrance industry, substitution of the aromatic ring dictates the olfactory profile. While baseline acetophenone is characterized by a harsh, pungent hawthorn and bitter almond odor, p-methylacetophenone presents a milder, sweeter, strawberry-like and mimosa floral profile . This distinct lack of chemical harshness is critical for consumer product acceptance.

Evidence DimensionOlfactory profile and harshness
Target Compound DataMild, sweet, mimosa/strawberry-like floral notes
Comparator Or BaselineHarsh, pungent bitter almond/hawthorn notes (Acetophenone)
Quantified DifferenceElimination of harsh chemical overtones in favor of sweet floral notes
ConditionsStandard sensory evaluation for perfumery and cosmetics

Procuring the p-methyl derivative is essential for premium cosmetics and soap perfumes where a delicate floral top-note is required without pungent off-odors.

Precursor Suitability for Photocatalyst Synthesis

p-Methylacetophenone is the mandatory ketone precursor for the synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, a robust metal-free photoredox catalyst. When condensed with p-tolualdehyde, the para-methyl groups from the ketone form the C2 and C6 p-tolyl substituents on the pyrylium ring . Using unsubstituted acetophenone would yield a triphenylpyrylium salt, which lacks the enhanced electron-donating properties and red-shifted visible light absorption provided by the p-tolyl groups.

Evidence DimensionDownstream derivative electronic tuning
Target Compound DataYields 2,4,6-Tri(p-tolyl)pyrylium salts (enhanced stability and visible-light absorption)
Comparator Or BaselineYields 2,4,6-Triphenylpyrylium salts (Acetophenone)
Quantified DifferenceAddition of electron-donating p-tolyl groups at the C2 and C6 positions
ConditionsAcid-catalyzed condensation with p-tolualdehyde

Procuring this exact compound is strictly necessary to manufacture advanced, stable pyrylium photocatalysts used in modern visible-light photoredox catalysis.

Visible-Light Photosensitizers and Photoinitiators

Due to its ~9.2-fold lower rate of hydrogen abstraction compared to acetophenone, p-methylacetophenone is the optimal choice for triplet sensitization and photoinitiation (e.g., methyl methacrylate photopolymerization) in protic or hydrogen-donating solvents where catalyst longevity is required [1].

Synthesis of Pyrylium Photocatalysts

It serves as the essential ketone building block for synthesizing 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, where the para-methyl groups are required to tune the visible-light absorption and electronic stability of the final metal-free photoredox catalyst .

Premium Fragrance and Cosmetic Formulation

Where harsh chemical or bitter almond notes are unacceptable, p-methylacetophenone is procured to provide stable, sweet mimosa and hawthorn blossom top-notes in soaps, lotions, and high-end perfumes .

High-Temperature Chemical Processing

Its elevated boiling point of 226 °C provides a wider thermal processing window and lower volatility than standard acetophenone, making it the preferred solvent or intermediate in high-temperature open-vat reactions .

Physical Description

Clear, light yellow liquid; mp = 22-24 deg C; [Sigma-Aldrich MSDS]
Solid
low melting colourless or opaque crystalline mass (tends to supercool) with a strong fruity-floral, warm, sweet odou

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

134.073164938 Da

Monoisotopic Mass

134.073164938 Da

Boiling Point

222.00 to 226.00 °C. @ 756.00 mm Hg

Heavy Atom Count

10

Density

0.999-1.010

LogP

2.1 (LogP)
2.10

Melting Point

28 °C

UNII

AX66V0KX3Y

GHS Hazard Statements

Aggregated GHS information provided by 1736 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1736 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1735 of 1736 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.84%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.22 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

122-00-9

Wikipedia

P-methyl acetophenone

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking

General Manufacturing Information

Ethanone, 1-(4-methylphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Barluenga et al. A metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones. Nature Chemistry, doi: 10.1038/nchem.328, published online 16 August 2009. http://www.nature.com/naturechemistry

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